6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core with a ketone group at position 3. Key structural features include:
- N1 substitution: A 3-fluorophenylmethyl group, introducing aromaticity and fluorine-mediated lipophilicity.
- C3 substitution: A 4-methoxybenzoyl moiety, contributing electron-donating effects via the methoxy group.
- C6 substitution: A fluorine atom, which may enhance metabolic stability and influence binding interactions.
Properties
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-8-5-16(6-9-19)23(28)21-14-27(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFGZAJDSUAAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research focuses on its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and inferred physicochemical properties.
Substituent Variations at the N1 Position
- Target Compound : 3-fluorophenylmethyl group (aromatic, fluorinated).
- Compound 93 (1-butyl derivative) : Features a butyl chain at N1, increasing hydrophobicity compared to the aryl group. Molecular weight (MW): 336 g/mol (LC-MS, m/z 336) .
- Compound 94 (1-pentyl derivative) : Extends the alkyl chain to pentyl (MW: 350 g/mol), further enhancing lipophilicity .
- 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one: Substitutes N1 with 4-methylbenzyl, balancing hydrophobicity and steric bulk. This compound’s sulfonyl group at C3 may alter solubility compared to the target’s benzoyl group .
Key Insight : Aromatic N1 substituents (e.g., 3-fluorophenylmethyl) likely improve target binding via π-π interactions, whereas alkyl chains may prioritize membrane permeability.
Substituent Variations at the C3 Position
- Target Compound : 4-methoxybenzoyl group (electron-rich due to methoxy).
- 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one: Replaces benzoyl with a 3-chlorobenzenesulfonyl group, introducing a strong electron-withdrawing sulfonyl moiety. The diethylamino group at C7 may enhance solubility .
- 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one: Features a neutral benzenesulfonyl group, which could reduce hydrogen-bonding capacity compared to the target’s benzoyl .
Fluorination and Electronic Effects
- All compared compounds retain fluorine at C6, suggesting its critical role in stabilizing the quinoline core or modulating electronic properties.
- The target compound’s additional fluorine on the N1 benzyl group may enhance metabolic resistance compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ).
Structural and Property Comparison Table
*Estimated based on formula C24H17F2NO3. †Calculated from molecular formulas in references.
Biological Activity
The compound 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
Key Features
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Dihydroquinoline Core : This structure is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potent anticancer activity .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
Research Findings
A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant reduction in cytokine levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Preliminary screening of this compound against various bacterial strains indicated moderate antibacterial activity.
Table 1: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
